Ethyl 3-(dibenzylamino)-4-fluorobenzoate
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Overview
Description
Ethyl 3-(dibenzylamino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorine atom on the benzene ring and a dibenzylamino group attached to the benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dibenzylamino)-4-fluorobenzoate typically involves the esterification of 3-(dibenzylamino)-4-fluorobenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dibenzylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(dibenzylamino)-4-fluorobenzoic acid, while reduction may produce 3-(dibenzylamino)-4-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 3-(dibenzylamino)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(dibenzylamino)-4-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dibenzylamino group can participate in hydrogen bonding or hydrophobic interactions, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(dibenzylamino)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(dibenzylamino)-4-methylbenzoate: Contains a methyl group instead of fluorine.
Ethyl 3-(dibenzylamino)-4-nitrobenzoate: Features a nitro group in place of fluorine.
Uniqueness
Ethyl 3-(dibenzylamino)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can influence the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where specific electronic effects are desired.
Biological Activity
Ethyl 3-(dibenzylamino)-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes an ethyl ester group, a dibenzylamino moiety, and a fluorinated benzene ring. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly regarding its antimicrobial properties and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the compound's ability to inhibit bacterial growth. Its structure-activity relationship (SAR) has been explored to optimize its efficacy against various bacterial strains. Notably, modifications in the molecular structure have shown significant improvements in antimicrobial potency.
Compound Modification | Minimum Inhibitory Concentration (MIC) |
---|---|
Parent Compound | 256 µg/mL |
Modified Compound A | 8 µg/mL |
Modified Compound B | 4 µg/mL |
This table illustrates how specific modifications can enhance the antimicrobial activity of derivatives based on this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with bacterial RNA polymerase, inhibiting RNA synthesis, which is critical for bacterial growth and survival. Additionally, the compound may interfere with efflux pump systems in bacteria, enhancing the effectiveness of co-administered antibiotics.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent antibacterial activity against multidrug-resistant strains of Escherichia coli. The compound was shown to significantly reduce bacterial viability when used in combination with standard antibiotics.
- Toxicity Assessments : Toxicity studies indicate that while the compound has antimicrobial properties, it exhibits low toxicity to human cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
Properties
CAS No. |
918811-73-1 |
---|---|
Molecular Formula |
C23H22FNO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 3-(dibenzylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C23H22FNO2/c1-2-27-23(26)20-13-14-21(24)22(15-20)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
AZPOJQQKRJSIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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